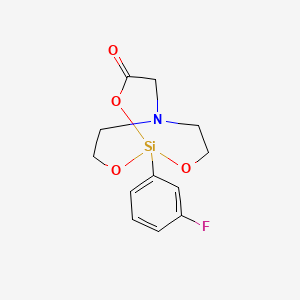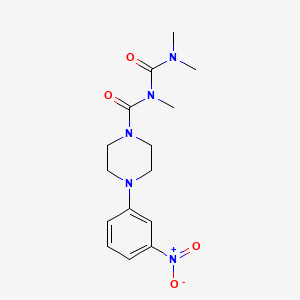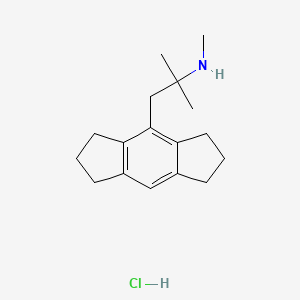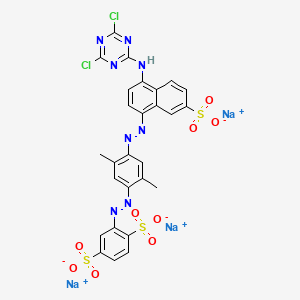
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate involves several steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then reacted with 7-sulphonato-1-naphthylamine to form an intermediate.
Coupling Reaction: This intermediate undergoes a coupling reaction with 2,5-dimethylphenylamine to form another intermediate.
Final Coupling: The final step involves coupling this intermediate with benzene-1,4-disulphonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Substituted triazine derivatives.
科学研究应用
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
相似化合物的比较
Similar Compounds
- Tetrasodium dicarboxymethyl aspartate
- 1,3-Benzenedisulfonic acid disodium salt
Comparison
Compared to similar compounds, Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is unique due to its multiple azo groups and the presence of the triazine ring. These structural features contribute to its distinct chemical reactivity and intense coloration, making it particularly valuable in dye applications.
属性
| 85631-75-0 | |
分子式 |
C27H17Cl2N8Na3O9S3 |
分子量 |
833.5 g/mol |
IUPAC 名称 |
trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-10-22(36-37-23-12-16(48(41,42)43)4-8-24(23)49(44,45)46)14(2)9-21(13)35-34-20-7-6-19(30-27-32-25(28)31-26(29)33-27)17-5-3-15(11-18(17)20)47(38,39)40;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI 键 |
FUGDXAAYCZQYSW-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=C(C=CC4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




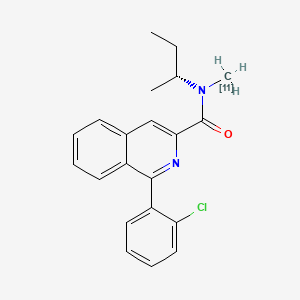

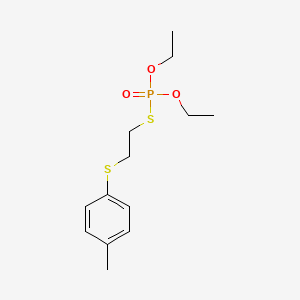
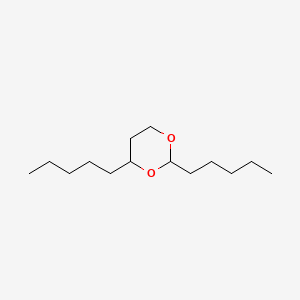
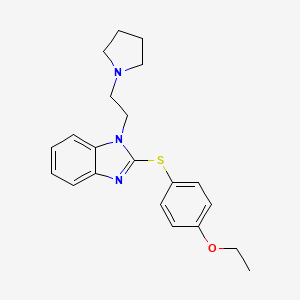
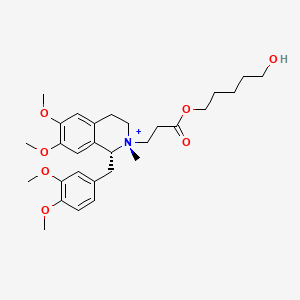
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/no-structure.png)
